1-(4-Bromobenzyl)-2-carboxypiperidine
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Overview
Description
1-(4-Bromobenzyl)-2-carboxypiperidine is an organic compound that features a piperidine ring substituted with a 4-bromobenzyl group and a carboxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromobenzyl)-2-carboxypiperidine typically involves the following steps:
Bromination: The starting material, benzyl alcohol, is brominated using N-bromosuccinimide (NBS) to form 4-bromobenzyl bromide.
Nucleophilic Substitution: The 4-bromobenzyl bromide undergoes nucleophilic substitution with piperidine to form 1-(4-bromobenzyl)piperidine.
Carboxylation: The final step involves the carboxylation of 1-(4-bromobenzyl)piperidine to introduce the carboxyl group, resulting in this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromobenzyl)-2-carboxypiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom or other functional groups.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution can produce various substituted piperidines .
Scientific Research Applications
1-(4-Bromobenzyl)-2-carboxypiperidine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used in studies to understand its effects on biological systems, including its potential as an enzyme inhibitor or receptor ligand.
Industrial Applications: The compound may find use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-Bromobenzyl)-2-carboxypiperidine involves its interaction with specific molecular targets. The bromobenzyl group can participate in various binding interactions, while the carboxyl group can form hydrogen bonds with target molecules . These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorobenzyl)-2-carboxypiperidine: Similar structure but with a chlorine substituent instead of bromine.
1-(4-Fluorobenzyl)-2-carboxypiperidine: Similar structure but with a fluorine substituent.
1-(4-Methylbenzyl)-2-carboxypiperidine: Similar structure but with a methyl substituent.
Uniqueness
1-(4-Bromobenzyl)-2-carboxypiperidine is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. The bromine atom can participate in halogen bonding and other interactions that are not possible with other substituents .
Properties
Molecular Formula |
C13H16BrNO2 |
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Molecular Weight |
298.18 g/mol |
IUPAC Name |
1-[(4-bromophenyl)methyl]piperidine-2-carboxylic acid |
InChI |
InChI=1S/C13H16BrNO2/c14-11-6-4-10(5-7-11)9-15-8-2-1-3-12(15)13(16)17/h4-7,12H,1-3,8-9H2,(H,16,17) |
InChI Key |
KMMSVXHSGYXSQY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)CC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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